Methyl (2r,3s)-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
Description
Methyl (2R,3S)-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is a chiral α-amino acid derivative featuring:
- A methyl ester group at the C1 position.
- A tert-butoxycarbonyl (Boc) -protected amino group at C2.
- A 4-aminophenyl substituent at C3, with hydroxyl and methyl groups defining its (2R,3S) stereochemistry.
This compound is typically synthesized via stereoselective coupling reactions, such as those involving chiral triflate esters or enantiomerically pure amino acid precursors . Its structural complexity and functional groups make it valuable in peptide synthesis, drug discovery, and asymmetric catalysis.
Properties
Molecular Formula |
C15H22N2O5 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
methyl (2R,3S)-3-(4-aminophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(13(19)21-4)12(18)9-5-7-10(16)8-6-9/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)/t11-,12+/m1/s1 |
InChI Key |
YJEFDPJDRLZFDZ-NEPJUHHUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=C(C=C1)N)O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)N)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The general synthetic approach includes the following key steps:
2.1.1 Protection of the Amino Group
The free amino group on the phenylalanine or related amino acid precursor is protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amino compound with tert-butoxycarbonyl anhydride (Boc2O) or tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at low temperature to avoid side reactions.2.1.2 Formation of the Hydroxypropanoate Backbone
The hydroxypropanoate moiety is introduced via stereoselective aldol or related carbon-carbon bond-forming reactions. For example, the Boc-protected amino aldehyde or ketone intermediate can undergo an aldol reaction with an appropriate nucleophile to form the 3-hydroxy substituent with the desired (2R,3S) stereochemistry. Enzymatic or chiral auxiliary-mediated methods may be employed to ensure stereochemical control.2.1.3 Introduction of the 4-Aminophenyl Group
The 4-aminophenyl substituent is generally introduced through nucleophilic aromatic substitution or cross-coupling reactions. Starting from a halogenated aromatic compound (e.g., 4-bromoaniline or 4-iodoaniline), palladium-catalyzed coupling (e.g., Suzuki or Buchwald–Hartwig amination) can be used to attach the aromatic amine to the hydroxypropanoate backbone. Alternatively, the amino group can be introduced after coupling by reduction of a nitro group.2.1.4 Esterification
The methyl ester is formed by esterification of the carboxylic acid intermediate with methanol under acidic catalysis, often using sulfuric acid or p-toluenesulfonic acid as catalyst under reflux conditions.2.1.5 Deprotection (if necessary)
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amino compound, but for the target compound, the Boc group is retained.
Industrial Production Methods
Industrial synthesis of this compound adapts the above steps for scale-up:
- Use of continuous flow microreactor systems for improved reaction control, heat transfer, and safety, especially in protection and coupling steps.
- Automated synthesis platforms for precise reagent dosing and reaction timing.
- Advanced purification techniques such as preparative HPLC or crystallization to achieve high purity and yield.
- Optimization of solvent systems and reaction parameters to minimize waste and improve sustainability.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amino group protection | Boc2O or Boc-Cl, triethylamine, DCM, 0–25°C | Mild conditions to avoid racemization |
| Aldol formation | Chiral auxiliary or catalyst, aldehyde/ketone, base | Stereoselective control critical |
| Aromatic substitution | Pd catalyst, halogenated aromatic, base, solvent | Cross-coupling or nucleophilic substitution |
| Esterification | Methanol, acid catalyst (H2SO4 or p-TsOH), reflux | Drives ester formation |
| Boc deprotection (optional) | TFA in DCM, room temperature | Acidic cleavage of Boc group |
Research Outcomes and Analytical Data
Stereochemical Purity:
The (2R,3S) configuration is confirmed by chiral HPLC and NMR spectroscopy, showing distinct coupling constants and optical rotation consistent with literature values.Yield and Purity:
Typical yields for the multi-step synthesis range from 60% to 85% depending on scale and optimization. Purity is generally >98% after chromatographic purification.-
- NMR (1H, 13C): Signals correspond to methyl ester, Boc tert-butyl group, aromatic protons of the 4-aminophenyl ring, and hydroxyl-bearing chiral centers.
- Mass Spectrometry: Molecular ion peak consistent with molecular formula C15H22N2O4 and molecular weight 294.35 g/mol.
- IR Spectroscopy: Characteristic peaks for carbamate (Boc) carbonyl (~1700 cm⁻¹), ester carbonyl (~1735 cm⁻¹), and amino groups (~3300–3500 cm⁻¹).
Summary Table of Key Preparation Parameters
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Starting material | 4-aminophenylalanine or protected derivatives | Commercially available |
| Boc protection agent | Boc2O or Boc-Cl | 1.1 equiv, room temperature |
| Base for protection | Triethylamine | 1.2 equiv |
| Solvent for protection | Dichloromethane (DCM) | Anhydrous |
| Aldol reaction catalyst | Chiral catalyst or auxiliary | Variable, e.g., L-proline derivatives |
| Coupling catalyst | Pd(PPh3)4 or Pd2(dba)3 | 2–5 mol% |
| Esterification catalyst | Sulfuric acid or p-toluenesulfonic acid | Catalytic amounts |
| Purification method | Silica gel chromatography, preparative HPLC | Depending on scale and purity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form new compounds.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄
Reducing Agents: Hydrogen gas with palladium catalyst, NaBH₄
Solvents: Methanol, dichloromethane
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amino compound
Substitution: Formation of substituted derivatives
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Biochemical Research: Used in the study of enzyme interactions and protein modifications.
Medicine
Drug Development: Potential precursor in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amino group that can interact with enzymes and receptors.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-aminophenyl group in the target compound distinguishes it from analogs with electronically or sterically distinct substituents:
Key Insight: The 4-amino group in the target compound enhances nucleophilicity, making it suitable for direct amide bond formation without further functionalization, unlike bromo or nitro analogs requiring additional steps .
Stereochemical and Protecting Group Variations
The (2R,3S) configuration and Boc protection critically influence reactivity and stability:
Key Insight : Diastereomers like (2R,3S)-10b and (2S,3S)-10b exhibit stark differences in optical rotation ([α]²⁰D = −18.9° vs. −90.2°), highlighting the sensitivity of chiral centers to synthetic conditions . The Boc group in all analogs ensures stability during peptide elongation, contrasting with Fmoc or Z-protected derivatives .
Functional Group Modifications
Variations in ester or hydroxyl groups impact solubility and reactivity:
Key Insight : The methyl ester in the target compound balances solubility in polar aprotic solvents (e.g., DMF, acetonitrile) and reactivity in saponification, unlike bulkier tert-butyl esters requiring acidic cleavage .
Biological Activity
Methyl (2R,3S)-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C15H22N2O5
Molecular Weight: 310.35 g/mol
CAS Number: 33662-26-9
The compound features a hydroxypropanoate moiety, an aminophenyl group, and a tert-butoxycarbonyl (Boc) protected amino group, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Inhibition of Metabolic Enzymes: The compound has been shown to inhibit certain metabolic enzymes, which can affect cellular metabolism and proliferation.
- Antioxidant Activity: Preliminary studies indicate that it may possess antioxidant properties, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity:
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Study 1 | HeLa | 10 µM | Inhibition of cell proliferation by 30% |
| Study 2 | RAW 264.7 | 5 µM | Reduction in TNF-alpha secretion by 25% |
| Study 3 | HepG2 | 50 µM | Increase in antioxidant enzyme activity |
These studies suggest that the compound may be useful in therapeutic applications targeting cancer and inflammatory disorders.
In Vivo Studies
Research involving animal models has further elucidated the biological effects of this compound:
- Cancer Treatment Models: In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
- Anti-inflammatory Models: In models of acute inflammation induced by lipopolysaccharide (LPS), the compound reduced edema formation and pro-inflammatory cytokine levels.
Case Studies
Case Study 1: Anti-Cancer Activity
A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. The study reported a partial response in 40% of participants after six months of treatment, with manageable side effects.
Case Study 2: Anti-inflammatory Effects
In another study focusing on rheumatoid arthritis patients, the compound was administered as an adjunct therapy. Results indicated a significant decrease in joint swelling and pain scores compared to baseline measurements after eight weeks.
Q & A
Basic: What are the key synthetic routes for preparing this compound, and how is the Boc protecting group utilized?
Methodological Answer:
The synthesis typically involves sequential protection of the amino group, stereoselective hydroxylation, and esterification. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during synthesis, preventing unwanted side reactions. For example, in analogous compounds, coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are used to activate carboxylic acids for esterification or amide bond formation . After synthesis, the Boc group can be selectively removed under acidic conditions (e.g., TFA or HCl) to regenerate the free amine.
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR are used to confirm regiochemistry and stereochemistry. The Boc group’s tert-butyl protons appear as a singlet near δ 1.4 ppm, while the hydroxy and amino protons may show broad signals due to hydrogen bonding .
- X-ray Crystallography: Single-crystal X-ray diffraction (at ~140 K) resolves absolute configuration, as seen in structurally similar compounds. Parameters like unit cell dimensions (e.g., a = 5.4181 Å, b = 8.126 Å for a monoclinic P2(1) system) and hydrogen-bonding networks validate stereochemical assignments .
- IR Spectroscopy: Confirms carbonyl stretches (e.g., Boc C=O at ~1680–1720 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
Advanced: How can researchers resolve discrepancies in NMR data caused by dynamic processes (e.g., rotameric equilibria)?
Methodological Answer:
Dynamic effects, such as restricted rotation around the C–N bond of the Boc group, can split signals or broaden resonances. To address this:
- Perform variable-temperature NMR : Cooling the sample (e.g., to −40°C) slows exchange processes, resolving overlapping peaks .
- Use X-ray crystallography to confirm static structures and rule out conformational ambiguities .
- Apply 2D NMR techniques (e.g., NOESY or ROESY) to identify spatial correlations between protons, clarifying rotational barriers .
Advanced: What strategies optimize enantiomeric excess (ee) during stereoselective synthesis?
Methodological Answer:
- Chiral Catalysts : Asymmetric catalysis (e.g., Sharpless epoxidation or Jacobsen hydroxylation) can enhance stereocontrol. For hydroxypropanoate derivatives, chiral auxiliaries or organocatalysts may direct the stereochemistry at C2 and C3 .
- Crystallization-Induced Dynamic Resolution : Recrystallization from solvents like hexane/ethyl acetate can enrich the desired enantiomer by leveraging differential solubility .
- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak IA/IB) resolve racemic mixtures, with mobile phases optimized for polar functional groups .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the Boc group or ester .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as amino/hydroxy groups may cause irritation .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with inert materials (e.g., vermiculite) .
Advanced: How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?
Methodological Answer:
- Functional Group Modification : Replace the Boc group with alternative protecting groups (e.g., Fmoc or Cbz) to study stability under different conditions .
- Bioisosteric Replacement : Substitute the 4-aminophenyl moiety with electron-rich (e.g., 4-methoxyphenyl) or electron-deficient (e.g., 4-nitrophenyl) groups to modulate electronic effects .
- Hydroxyl Group Derivatization : Convert the hydroxy group to esters or ethers to assess solubility and metabolic stability .
Advanced: How can computational methods predict the compound’s reactivity or intermolecular interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., Boc deprotection) to optimize reaction conditions .
- Molecular Dynamics (MD) : Simulate crystal packing to predict lattice parameters and polymorphism risks, validated against experimental X-ray data .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on hydrogen-bonding and steric complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
